2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one
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Overview
Description
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11F2NO This compound features a unique structure with a difluorophenyl group attached to an amino-methylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2,4-difluorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amino compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the imine intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,4-dichlorophenyl)-2-methylpropan-1-one: Similar structure but with chlorine atoms instead of fluorine.
2-Amino-1-(2,4-dimethylphenyl)-2-methylpropan-1-one: Similar structure but with methyl groups instead of fluorine.
Uniqueness
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11F2NO/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12/h3-5H,13H2,1-2H3 |
InChI Key |
BKHZJPNODNUASI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
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